REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([Br:9])=[C:4]([F:10])[C:3]=1[N+:11]([O-])=O.CCOC(C)=O>C(O)C.Cl.[Fe]>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([Br:9])=[C:4]([F:10])[C:3]=1[NH2:11]
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Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1F)Br)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
100 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for an additional hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solids are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent
|
Type
|
CUSTOM
|
Details
|
The residue is partitioned between EtOAc (1000 mL) and water (500 mL)
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine (2×250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The crude product is then purified
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C(=C(C=C1F)Br)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |